molecular formula C18H30OS B14290936 2-Butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol CAS No. 113400-64-9

2-Butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol

Cat. No.: B14290936
CAS No.: 113400-64-9
M. Wt: 294.5 g/mol
InChI Key: AUTGFUGPLQAWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol is an organic compound with the molecular formula C18H30OS It is a derivative of benzenethiol, characterized by the presence of a butoxy group and a trimethylpentan-2-yl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol typically involves the alkylation of benzenethiol with 2,4,4-trimethylpentan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The butoxy and trimethylpentan-2-yl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol is unique due to the presence of both a butoxy group and a trimethylpentan-2-yl substituent on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

113400-64-9

Molecular Formula

C18H30OS

Molecular Weight

294.5 g/mol

IUPAC Name

2-butoxy-4-(2,4,4-trimethylpentan-2-yl)benzenethiol

InChI

InChI=1S/C18H30OS/c1-7-8-11-19-15-12-14(9-10-16(15)20)18(5,6)13-17(2,3)4/h9-10,12,20H,7-8,11,13H2,1-6H3

InChI Key

AUTGFUGPLQAWJC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.